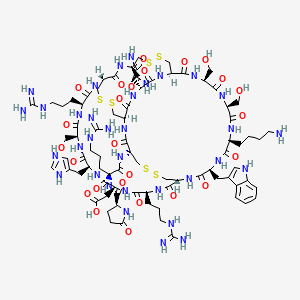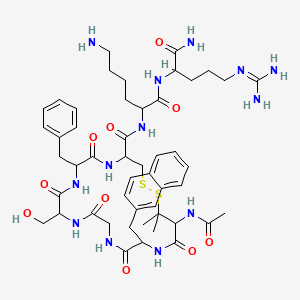
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific stereochemistry (DL configuration)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers and optimized reaction conditions ensures the efficient production of large quantities of the peptide with high purity.
化学反応の分析
Types of Reactions
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to introduce new functional groups.
Major Products
The major products formed from these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can alter the peptide’s biological activity and stability.
科学的研究の応用
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
Ac-DL-Pen-OH: A simpler derivative of the peptide with fewer amino acid residues.
N-Acetyl-DL-penicillamine: A related compound used in the treatment of Wilson’s disease and other medical conditions.
Uniqueness
Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and potential applications. Its ability to form disulfide bonds and undergo various chemical modifications makes it a versatile tool in scientific research.
特性
分子式 |
C49H69N13O10S2 |
|---|---|
分子量 |
1064.3 g/mol |
IUPAC名 |
19-acetamido-N-[6-amino-1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-benzyl-10-(hydroxymethyl)-20,20-dimethyl-16-(naphthalen-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H69N13O10S2/c1-28(64)56-40-47(72)61-35(24-30-18-19-31-14-7-8-15-32(31)22-30)42(67)55-25-39(65)57-37(26-63)45(70)60-36(23-29-12-5-4-6-13-29)44(69)62-38(27-73-74-49(40,2)3)46(71)59-34(16-9-10-20-50)43(68)58-33(41(51)66)17-11-21-54-48(52)53/h4-8,12-15,18-19,22,33-38,40,63H,9-11,16-17,20-21,23-27,50H2,1-3H3,(H2,51,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,71)(H,60,70)(H,61,72)(H,62,69)(H4,52,53,54) |
InChIキー |
RLMDVJMHWZVFEI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B10853852.png)
![7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10853858.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10853861.png)
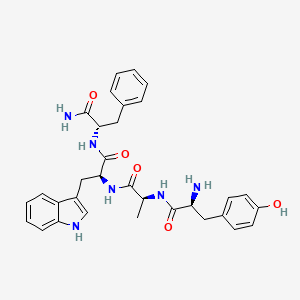
![Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2](/img/structure/B10853888.png)
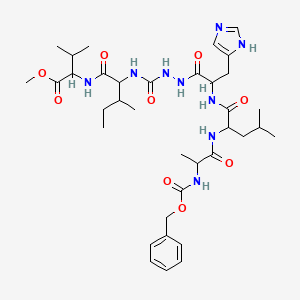

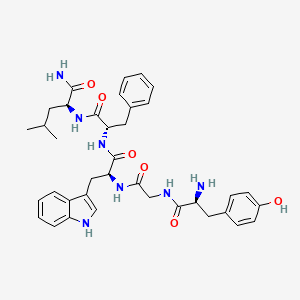

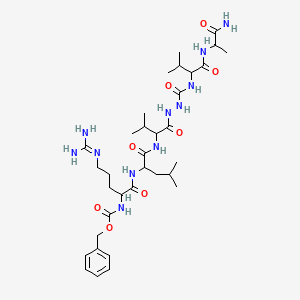
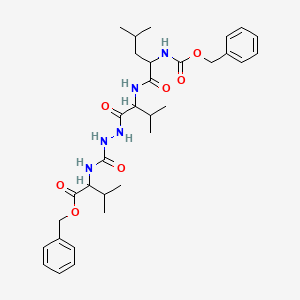
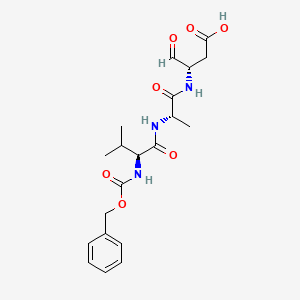
![4-[(1S,9S,11S,12R,15S,16R,24R)-12-hydroxy-12-[(E)-3-hydroxyprop-1-enyl]-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10853946.png)
